Cas no 1011347-77-5 ((2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate)

(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate
- 1-Pyrrolidinecarboxylic acid, 2-(aminomethyl)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, 1,1-dimethylethyl ester, (2S,4S)-
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- インチ: 1S/C16H34N2O3Si/c1-15(2,3)20-14(19)18-11-13(9-12(18)10-17)21-22(7,8)16(4,5)6/h12-13H,9-11,17H2,1-8H3/t12-,13-/m0/s1
- InChIKey: DKCJFKXHBRAYKQ-STQMWFEESA-N
- SMILES: N1(C(OC(C)(C)C)=O)C[C@@H](O[Si](C(C)(C)C)(C)C)C[C@H]1CN
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1238714-100mg |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 96% | 100mg |
$215 | 2023-09-04 | |
1PlusChem | 1P01FNRK-2g |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 96% | 2g |
$1133.00 | 2023-12-27 | |
A2B Chem LLC | AY09456-1g |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 96% | 1g |
$710.00 | 2024-01-05 | |
Aaron | AR01FNZW-1g |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 96% | 1g |
$693.00 | 2023-12-16 | |
abcr | AB590866-1g |
(2S,4S)-t-Butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate; . |
1011347-77-5 | 1g |
€1038.60 | 2024-07-24 | ||
Key Organics Ltd | WS-02743-1g |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | >95% | 1g |
£816.00 | 2025-02-08 | |
abcr | AB590866-100mg |
(2S,4S)-t-Butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate; . |
1011347-77-5 | 100mg |
€332.50 | 2024-07-24 | ||
eNovation Chemicals LLC | Y1238714-250mg |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 96% | 250mg |
$405 | 2023-04-09 | |
eNovation Chemicals LLC | Y1238714-1g |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 96% | 1g |
$685 | 2023-09-04 | |
Chemenu | CM451398-100mg |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate |
1011347-77-5 | 95%+ | 100mg |
$158 | 2023-01-05 |
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate 関連文献
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(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylateに関する追加情報
Introduction to (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate (CAS No. 1011347-77-5)
(2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, identified by its CAS number 1011347-77-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique stereochemistry and functional groups present in this molecule make it a promising candidate for further exploration in therapeutic research.
The molecular structure of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate features a pyrrolidine core substituted with several distinct functional groups. The presence of a tert-butyl group at the 2-position and another at the 4-position provides steric hindrance, which can influence the compound's reactivity and binding affinity to biological targets. Additionally, the aminomethyl group at the 2-position introduces a basic nitrogen atom, which can participate in hydrogen bonding interactions, while the tert-butyldimethylsilyl (TBS) ether group at the 4-position enhances stability and protects the hydroxyl functionality.
This compound's stereochemistry, specifically the (2S,4S) configuration, is crucial for its biological activity. Enantiomeric purity is often a critical factor in drug development, as different stereoisomers can exhibit varying pharmacological properties. The precise stereochemical arrangement in (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate may contribute to its selectivity and efficacy in biological systems.
In recent years, there has been growing interest in pyrrolidine derivatives due to their potential as pharmacophores in various therapeutic areas. Studies have demonstrated that pyrrolidine-based compounds can interact with a wide range of biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and cancer. The structural features of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, such as the amine and ether functionalities, suggest that it may have applications in modulating these pathways.
One of the most compelling aspects of this compound is its potential role in drug discovery. The combination of steric hindrance provided by the tert-butyl groups and the hydrogen bonding capability of the amine group makes it an attractive scaffold for designing novel bioactive molecules. Furthermore, the TBS ether group not only stabilizes the molecule but also allows for further functionalization through deprotection reactions, providing flexibility in synthetic chemistry.
The field of medicinal chemistry has seen significant advancements in leveraging computational methods to predict and optimize the properties of bioactive compounds. Molecular modeling techniques have been particularly useful in understanding how structural features influence biological activity. In the case of (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate, computational studies can help elucidate its binding interactions with potential targets. This information is invaluable for designing next-generation compounds with improved efficacy and reduced side effects.
Recent research has also highlighted the importance of stereochemistry in drug design. The (2S,4S) configuration of this compound may confer specific biological properties that are not observed with other stereoisomers. For instance, studies on related pyrrolidine derivatives have shown that stereochemistry can significantly impact enzyme inhibition constants and receptor binding affinities. This underscores the need for precise control over molecular structure in pharmaceutical development.
The synthesis of complex molecules like (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate presents unique challenges but also opportunities for innovation in synthetic chemistry. Advanced techniques such as asymmetric synthesis and protecting group strategies are essential for achieving high enantiomeric purity. The presence of multiple functional groups requires careful planning to ensure regioselectivity and yield optimization.
In conclusion, (2S,4S)-tert-butyl 2-(aminomethyl)-4-((tert-butyldimethylsilyl)oxy)pyrrolidine-1-carboxylate (CAS No. 1011347-77-5) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of functional groups and stereochemistry makes it an attractive candidate for further exploration in drug development. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play a crucial role in discovering new therapeutic agents.
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